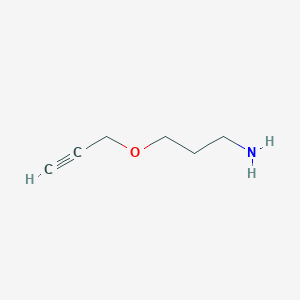
tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C9H17F2NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group, a 2,2-difluoroethyl group, and a 2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and 2-hydroxyethylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds .
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new biochemical assays or as a tool to study enzyme interactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It may be employed in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar chemical properties.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Another carbamate derivative with a different substituent group.
tert-Butyl (2,2-difluoroethyl)carbamate: A closely related compound with a similar structure but lacking the 2-hydroxyethyl group.
Uniqueness: tert-Butyl (2,2-difluoroethyl)(2-hydroxyethyl)carbamate is unique due to the presence of both 2,2-difluoroethyl and 2-hydroxyethyl groups.
Properties
Molecular Formula |
C9H17F2NO3 |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C9H17F2NO3/c1-9(2,3)15-8(14)12(4-5-13)6-7(10)11/h7,13H,4-6H2,1-3H3 |
InChI Key |
VXCGTLXCBGSRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)

![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)









